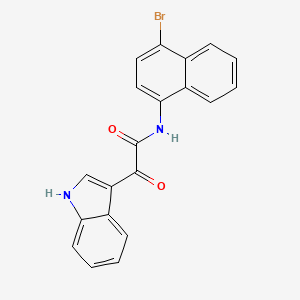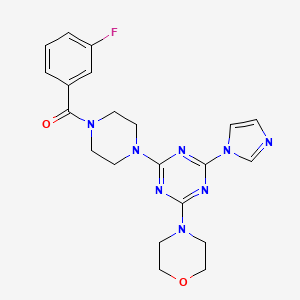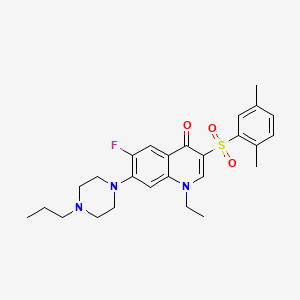
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide (NBIO) is a compound belonging to the class of heterocyclic compounds and is known to have a wide range of biological activities. It has been studied extensively in recent years due to its potential application in various fields, such as cancer research, drug discovery, and biochemistry. NBIO has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities.
Scientific Research Applications
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied extensively in recent years due to its potential application in various fields. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities. N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use in cancer therapy and drug discovery. It has been found to have anti-tumor activity against various types of cancer cells, including lung, prostate, and breast cancer cells. Additionally, it has been found to reduce inflammation and oxidative stress in cells.
Mechanism of Action
The exact mechanism of action of N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is not yet fully understood. However, it is believed that N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its anti-tumor activity by targeting multiple pathways involved in tumor cell proliferation and survival. It has been found to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in the regulation of cell growth and proliferation. Additionally, N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cellular stress.
Biochemical and Physiological Effects
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the PI3K/AKT/mTOR and NF-κB pathways, which are involved in the regulation of cell growth and survival, as well as inflammation and cellular stress. Additionally, N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities. It has been found to reduce inflammation and oxidative stress in cells, as well as inhibit the growth of various types of cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is easily synthesized using the Suzuki-Miyaura cross-coupling reaction. Additionally, it has been found to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant activities. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Future Directions
There are several potential future directions for the research of N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. One potential direction is to further investigate its mechanism of action and its effects on humans. Additionally, further research could be conducted to explore the potential of N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide as an anti-cancer drug. Furthermore, research could be conducted to explore the potential of N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Finally, research could be conducted to explore the potential of N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide as an industrial or agricultural chemical.
Synthesis Methods
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl bromide with an aryl halide in the presence of a palladium catalyst. This method has been used to synthesize N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide in a highly efficient manner. Additionally, N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can also be synthesized from the reaction of 4-bromonaphthalene-1-yl bromide with 1H-indole-3-yl-2-oxoacetamide in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-16-9-10-18(13-6-2-1-5-12(13)16)23-20(25)19(24)15-11-22-17-8-4-3-7-14(15)17/h1-11,22H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKLOOUWZMEOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573126.png)
![Methyl 6-methyl-2-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylate](/img/structure/B2573127.png)
![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)

![7-(4-chlorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2573133.png)

![N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2573136.png)
![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)


![5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2573147.png)